molecular formula C23H24ClFN4O2S B2635714 1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1111196-79-2

1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B2635714
CAS No.: 1111196-79-2
M. Wt: 474.98
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Description

“1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” is a synthetic organic compound that belongs to the class of triazoloquinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the triazoloquinazoline core, followed by the introduction of the 2-chloro-4-fluorobenzylthio and 3-isopropoxypropyl groups. Common reagents and conditions include:

    Starting materials: Appropriate quinazoline and triazole derivatives.

    Reagents: Chlorinating agents, fluorinating agents, thiolating agents, and alkylating agents.

    Conditions: Reactions are often carried out under inert atmosphere (e.g., nitrogen or argon) and may require elevated temperatures and specific solvents.

Industrial Production Methods

Industrial production of such compounds typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

“1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigating its potential as a therapeutic agent for treating diseases such as cancer, infections, and neurological disorders.

    Industry: Use in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of “1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” involves its interaction with specific molecular targets and pathways. These may include:

    Molecular targets: Enzymes, receptors, and ion channels.

    Pathways: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: shares structural similarities with other triazoloquinazoline derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

1111196-79-2

Molecular Formula

C23H24ClFN4O2S

Molecular Weight

474.98

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methylsulfanyl]-7-methyl-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C23H24ClFN4O2S/c1-14(2)31-10-4-9-28-21(30)18-11-15(3)5-8-20(18)29-22(28)26-27-23(29)32-13-16-6-7-17(25)12-19(16)24/h5-8,11-12,14H,4,9-10,13H2,1-3H3

SMILES

CC1=CC2=C(C=C1)N3C(=NN=C3SCC4=C(C=C(C=C4)F)Cl)N(C2=O)CCCOC(C)C

solubility

not available

Origin of Product

United States

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